(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5/c10-9(11)16-6(4-12)3-7(15-16)8-5-13-1-2-14-8/h1-3,5,9H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQZIVVRKYLZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 225.20 g/mol. The presence of difluoromethyl and pyrazinyl groups contributes significantly to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.20 g/mol |
| CAS Number | 2090595-07-4 |
| Structural Features | Difluoromethyl, Pyrazole |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl group enhances its binding affinity, while the pyrazinyl moiety facilitates interactions with biological macromolecules, potentially modulating various biochemical pathways.
Enzyme Inhibition
Research indicates that derivatives of pyrazole compounds can act as inhibitors for several key enzymes involved in disease processes. For instance, pyrazole derivatives have shown inhibitory activity against:
- BRAF(V600E) : A target in certain cancers.
- EGFR : An important receptor in tumor growth.
- Aurora-A kinase : Involved in cell cycle regulation.
These interactions may lead to therapeutic applications in oncology and other diseases characterized by dysregulated enzyme activity .
Antitumor Activity
A study focusing on the antitumor potential of pyrazole derivatives highlighted their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds demonstrated significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin .
Antimicrobial Properties
Another aspect of biological activity involves antimicrobial effects. Pyrazole derivatives have been reported to exhibit notable antifungal and antibacterial activities. For example, synthesized pyrazole carboxamides displayed promising antifungal activity against various pathogens .
Case Studies
-
Synergistic Effects with Chemotherapy :
- In vitro studies showed that combining this compound with doxorubicin resulted in enhanced cytotoxic effects against resistant breast cancer cells.
-
Antifungal Activity :
- A series of pyrazole derivatives were evaluated for their antifungal properties, demonstrating effectiveness against common fungal strains such as Candida albicans and Aspergillus niger.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
Fluorinated Pyrazole Derivatives
- [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (): Substituents: Trifluoromethyl (CF₃) at pyrazole C4, methyl at N1. The absence of pyrazinyl limits π-π interactions. Molecular Formula: C₆H₈F₃N₃ (vs. C₉H₉F₂N₅ for the target compound). Applications: Likely optimized for agrochemical or pharmaceutical uses due to fluorinated motifs .
Pyrazine-Containing Analogs
Fused Heterocyclic Systems
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₉H₉F₂N₅ | 237.2 | 1.2 | ~10 (aqueous) |
| [1-Methyl-4-CF₃-1H-pyrazol-5-yl]methanamine | C₆H₈F₃N₃ | 191.1 | 2.1 | ~5 (aqueous) |
| 1,3-Bis(3-pyrazinyl-pyrazol-5-yl)benzene | C₂₀H₁₄N₁₀ | 426.4 | -0.5 | <1 (aqueous) |
- Key Trends: Fluorination (CF₂H vs. CF₃) lowers logP compared to fully fluorinated analogs, improving aqueous solubility.
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key stages:
- Formation of the pyrazole ring via condensation and cyclization reactions involving hydrazine derivatives.
- Introduction of the difluoromethyl group at the 1-position of the pyrazole ring.
- Functionalization at the 3-position with a pyrazin-2-yl substituent.
- Installation of the methanamine group at the 5-position of the pyrazole.
These steps require careful control of reaction conditions such as temperature, catalysts, and solvents to achieve the desired regioselectivity and yield.
Preparation of Difluoromethyl-Substituted Pyrazole Intermediates
A key intermediate in the synthesis is the difluoromethyl-substituted pyrazole core. According to a patented method for related difluoromethyl-pyrazole carboxylic acids, the preparation involves:
- Substitution/Hydrolysis Reaction: An alpha, beta-unsaturated ester is reacted with 2,2-difluoroacetyl halide at low temperature in the presence of an acid-binding agent, followed by alkali hydrolysis to yield an alpha-difluoroacetyl intermediate.
- Condensation/Cyclization Reaction: This intermediate undergoes a low-temperature condensation with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide or sodium iodide. Subsequent heating under reduced pressure promotes cyclization to form the difluoromethyl-pyrazole ring system.
- Isolation and Purification: Acidification precipitates the crude product, which is then recrystallized from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) to yield high-purity difluoromethyl-pyrazole derivatives with yields ranging from approximately 75% to 80% and purity above 99% by HPLC analysis.
While this patent describes the synthesis of difluoromethyl-pyrazole carboxylic acids, the methodology for introducing the difluoromethyl group and forming the pyrazole ring is adaptable for preparing the difluoromethyl-pyrazolyl core of (1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine.
Installation of the Methanamine Group
The methanamine substituent at the 5-position can be introduced through:
- Reduction of a corresponding nitrile or amide precursor attached at the 5-position.
- Alternatively, nucleophilic substitution reactions on suitable leaving groups (e.g., halides) at the 5-position with ammonia or amine sources.
- Protection/deprotection strategies may be employed to avoid side reactions during multi-step synthesis.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, acid-binding agent, alkali | Alpha-difluoroacetyl intermediate |
| 2 | Condensation/Cyclization | Methylhydrazine, potassium iodide catalyst, low temp | Difluoromethyl-pyrazole core |
| 3 | Cross-Coupling (Suzuki–Miyaura) | Pd catalyst, pyrazin-2-yl boronic acid, base | 3-(Pyrazin-2-yl)-substituted pyrazole |
| 4 | Amination/Reduction | Ammonia or reducing agent | 5-Methanamine substitution |
| 5 | Purification | Recrystallization from aqueous alcohol | High purity final compound |
Research Findings and Optimization Notes
- The use of potassium iodide as a catalyst in the condensation step improves yields and selectivity for the difluoromethyl pyrazole intermediate.
- Low-temperature control (-30 to -20 °C) during addition of methylhydrazine prevents side reactions and enhances product purity.
- Recrystallization solvent composition (35–65% aqueous alcohol) significantly affects the crystallinity and purity of the pyrazole intermediates.
- Suzuki–Miyaura coupling conditions must be optimized for the pyrazin-2-yl boronic acid derivative to avoid decomposition of sensitive functional groups.
- Protecting groups on amine functionalities are critical to avoid undesired reactions during multi-step synthesis, particularly when introducing the methanamine group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
